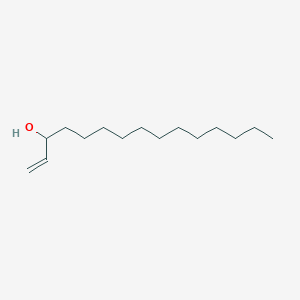

1-Pentadecen-3-ol

Description

Historical Trajectories in the Investigation of Unsaturated Long-Chain Alcohols

The investigation into long-chain alcohols, including their unsaturated variants, has a history stretching back to the early 20th century. Commercially, fatty alcohols became available in the early 1900s, initially produced via the Bouveault–Blanc reduction of wax esters and later through catalytic hydrogenation of fatty acid esters wikipedia.orgrsc.org. The mid-20th century saw the discovery of compounds like solanesol (B192409) and the isolation of polyprenols from plant extracts, expanding the understanding of naturally occurring long-chain polyisoprenoid alcohols chemeurope.com. By the 1990s, research highlighted the potential health benefits of certain fatty alcohols, such as octacosanol (B124162) found in carrots and ginseng, which was shown to lower cholesterol levels chemeurope.com. The mid-2000s marked a period of more extensive study, with numerous papers investigating hundreds of previously uncharacterized fatty alcohols chemeurope.com.

Short-chain unsaturated alcohols, such as 1-octen-3-ol (B46169), have been identified as key components contributing to the characteristic aroma of mushrooms and are recognized as important volatile organic compounds in various biological systems wikipedia.orgarpgweb.com. Research has also explored the synthesis of unsaturated analogues of longer-chain alcohols, such as those related to octacosanol, indicating ongoing interest in the chemical manipulation and study of these molecules wikipedia.org. While the general class of unsaturated long-chain alcohols has a well-documented research history, specific historical trajectories for 1-Pentadecen-3-ol are not extensively detailed in the readily available literature.

Positioning this compound within Natural Product Chemistry and Chemical Biology

Fatty alcohols, including unsaturated variants like this compound, are aliphatic alcohols characterized by a chain of at least four carbon atoms wikipedia.orgchemeurope.com. They are often found esterified as waxes in nature, produced by various organisms for functions such as buoyancy, energy storage, or thermal insulation wikipedia.org. These compounds are widely utilized in industry due to their amphipathic nature, serving as surfactants, emulsifiers, emollients, and thickeners in cosmetics and food products wikipedia.org.

While specific natural occurrences of this compound (C15H30O, CAS: 99814-65-0) are not prominently reported in the provided search results, related compounds offer context. For instance, the shorter-chain analog, 1-penten-3-ol, is found in numerous food sources, including soybeans, bananas, and teas, and is utilized as a flavor and fragrance agent Current time information in London, GB.nih.govthegoodscentscompany.com. Other pentadecenol isomers, such as Z-10-Pentadecen-1-ol, have been identified in seed oils researchgate.netuantwerpen.be, and 9-Pentadecen-1-ol has applications in fragrance formulation and insect pheromone studies .

In the realm of chemical biology, fatty alcohols are recognized for their roles in cellular membranes and lipid metabolism chemeurope.com. Their ability to integrate into lipid bilayers can influence membrane integrity, a property exploited in antimicrobial applications . While the broad class of fatty alcohols has established biological relevance, the specific contributions and roles of this compound within natural product chemistry or chemical biology are not extensively documented in the reviewed literature.

Current Research Gaps and Future Directions in this compound Studies

A significant research gap exists regarding the specific investigation of this compound. Literature reviews suggest that studies focusing on closely related compounds, such as 1-penten-3-ol, are also limited nih.gov. This scarcity of dedicated research implies that many aspects of this compound's properties, synthesis optimization, and biological activities remain underexplored.

General trends in the synthesis of unsaturated long-chain alcohols highlight the need for more efficient, environmentally friendly, and cost-effective methodologies. Some synthetic routes for related compounds have been noted for producing toxic waste or yielding low product quantities mdpi.com, indicating potential areas for future research and development for this compound. Furthermore, the potential bioactivities observed in other fatty alcohols, such as antimicrobial or antitumor properties , suggest that similar investigations into this compound could reveal valuable applications. Future research could also focus on identifying its presence in natural sources and elucidating any specific biological functions it may possess.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | nih.gov |

| CAS Number | 99814-65-0 | nih.govscribd.combldpharm.com |

| Molecular Formula | C₁₅H₃₀O | nih.gov |

| Molecular Weight | 226.40 g/mol | nih.gov |

| Melting Point | 41.9 °C | nih.gov |

| Synthesis Yield | 41% (from bromododecane/acrolein) | nih.gov |

| Odor Threshold (Air) | 150 µg/m³ | scribd.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentadec-1-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,15-16H,2-3,5-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMQGWMHEUIHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449700 | |

| Record name | 1-Pentadecen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99814-65-0 | |

| Record name | 1-Pentadecen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Synthesis Methodologies for 1 Pentadecen 3 Ol and Its Stereoisomers

Total Synthesis Approaches for 1-Pentadecen-3-ol

Total synthesis provides a pathway to produce complex molecules from simpler, readily available starting materials. escholarship.orgnih.govresearchgate.net For a molecule like this compound, the key challenges are the stereoselective formation of the C-1/C-2 double bond and the asymmetric synthesis of the C-3 secondary alcohol.

The formation of the terminal alkene is a critical step in the synthesis of this compound. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for carbonyl olefination. nih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to create a C=C double bond. nih.gov While versatile, standard Wittig reactions with non-stabilized ylides often produce a mixture of (E)- and (Z)-alkenes. A significant drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to separate from the desired product. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. organic-chemistry.orgwikipedia.org This method offers several advantages, most notably a strong preference for the formation of the thermodynamically more stable (E)-alkene, which is crucial for synthesizing the trans-isomer of this compound. organic-chemistry.orgwikipedia.org Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, facilitating a much simpler purification process via aqueous extraction. youtube.com The HWE reaction begins with the deprotonation of a phosphonate (B1237965) to form a nucleophilic carbanion, which then adds to a carbonyl compound. wikipedia.org

| Reaction | Reagent Type | Typical Selectivity | Byproduct | Purification |

| Wittig | Phosphonium ylide | (E/Z) mixtures (non-stabilized ylides) | Triphenylphosphine oxide | Often requires chromatography |

| HWE | Phosphonate carbanion | Predominantly (E) | Dialkylphosphate salt | Simple aqueous extraction |

Constructing the specific arrangement of functional groups in this compound requires precise control over reaction regioselectivity (where the reaction occurs) and stereoselectivity (the spatial orientation of the atoms). khanacademy.org Modern synthetic methods have enabled remarkable levels of control in functionalizing long hydrocarbon chains.

Regioselectivity in alkene formation can be controlled by the choice of synthetic route. For instance, hydroalkylation of terminal alkynes is a powerful method for creating disubstituted alkenes with high regioselectivity. dicp.ac.cn Similarly, reactions involving selenium dihalides with terminal alkenes can proceed with high regioselectivity to form Markovnikov addition products, which can serve as precursors for further functionalization. mdpi.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of this compound, this applies to both the alkene geometry (E vs. Z) and the chirality of the alcohol (R vs. S). Methods for stereoselective arene formation, while not directly applicable to this aliphatic compound, illustrate the principles of controlling stereochemistry during the construction of molecular frameworks. snnu.edu.cn Cobalt-catalyzed sequential C-H bond additions can be used to synthesize allenyl alcohols with high stereoselectivity, showcasing how metal catalysis can control the formation of multiple stereocenters. nih.gov A convergent method for synthesizing allylic alcohols through the reductive coupling of terminal alkynes and α-chloro boronic esters has been shown to be stereospecific, affording products with excellent regioselectivity and a high E/Z ratio. dicp.ac.cn

The C-3 hydroxyl group in this compound is a chiral center, meaning it can exist in two enantiomeric forms, (R) and (S). Asymmetric synthesis aims to produce a single enantiomer selectively. Methodologies developed for the synthesis of sphingoid bases, which are structurally related long-chain amino alcohols, are highly relevant. nih.govmdpi.com

Key strategies for asymmetric synthesis include:

Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. escholarship.org For example, a synthesis could start from a chiral building block that already contains the desired stereocenter.

Catalytic Asymmetric Reduction : The reduction of a corresponding ketone, 1-pentadecen-3-one, using a chiral catalyst can produce the alcohol with high enantiomeric excess. The Noyori asymmetric hydrogenation is a classic example of this type of transformation, often employing ruthenium catalysts with chiral ligands to achieve high enantioselectivity. liverpool.ac.uk

Diastereoselective Reactions : In one approach to synthesizing vicinal amino alcohols like sphingosine, a key step is the highly diastereoselective anti-aminohydroxylation of α,β-unsaturated esters. rsc.org This demonstrates how existing chirality in a molecule can direct the formation of a new stereocenter.

Sharpless Asymmetric Epoxidation/Kinetic Resolution : These methods are fundamental in asymmetric synthesis. For instance, Sharpless kinetic resolution is a key step in an efficient enantioselective synthesis of sphingoid bases like safingol (B48060) and sphingosine. rsc.org

Derivatization Techniques for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity (Structure-Activity Relationship, or SAR), chemists synthesize a variety of derivatives where specific parts of the molecule are altered. This allows researchers to identify which functional groups are essential for its function.

While total synthesis can provide access to novel derivatives, methods for the direct functionalization of the existing molecule are highly desirable. nih.gov For a molecule like this compound, derivatization could involve:

Esterification or Etherification : Modifying the C-3 hydroxyl group to study the importance of its hydrogen-bonding capability.

Alkene Modification : Reactions such as epoxidation, dihydroxylation, or aziridination of the C-1/C-2 double bond can probe the role of the olefin in biological interactions.

C-H Functionalization : Advanced techniques like rhodium-catalyzed C-H amination can introduce new functional groups at previously unfunctionalized positions on the long hydrocarbon chain, providing a rapid method for generating diverse analogues for SAR studies. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Routes (e.g., enzymatic kinetic resolution)

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of selectivity under mild reaction conditions. rjpbr.comrsc.orgdntb.gov.ua Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions to build complex molecules. entrechem.comnih.gov

For the synthesis of chiral this compound, enzymatic kinetic resolution (EKR) is a particularly powerful technique. This method uses an enzyme, typically a lipase (B570770), to selectively react with one enantiomer of a racemic mixture, allowing the two to be separated. mdpi.com For example, in a racemic mixture of (R/S)-1-Pentadecen-3-ol, a lipase could selectively acylate the (R)-enantiomer to form an ester, leaving the (S)-enantiomer unreacted as an alcohol. mdpi.com The resulting mixture of ester and alcohol can then be easily separated.

The success of EKR depends on several factors, as illustrated by studies on various secondary alcohols:

Enzyme Choice : Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) exhibit different selectivities. nih.govmdpi.com

Acyl Donor : The choice of acylating agent (e.g., vinyl acetate (B1210297), isopropenyl acetate) can significantly impact reaction efficiency and enantioselectivity. mdpi.com

Solvent : The reaction medium, including the use of organic solvents or ionic liquids, affects enzyme activity and stability. mdpi.com

The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value indicates a more effective resolution. nih.gov

| Enzyme | Substrate Type | Transformation | Typical Selectivity |

| Lipase (e.g., Novozym 435) | Racemic secondary alcohol | Transesterification/Acylation | High (E > 100 possible) |

| Lipase (e.g., PCL, CAL-A) | Racemic ester | Hydrolysis | Moderate to High |

| Ketoreductase | Prochiral ketone | Asymmetric Reduction | Excellent (ee > 99% possible) |

Application of Flow Chemistry in this compound Synthesis

Flow chemistry, or continuous-flow chemistry, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. neuroquantology.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced safety, and improved scalability. nih.govvapourtec.com

The synthesis of this compound could benefit from flow chemistry in several ways:

Improved Heat Transfer : Many synthetic reactions, such as Grignard additions or hydrogenations, are highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing runaway reactions and improving product selectivity.

Handling of Hazardous Reagents : The synthesis may involve hazardous reagents or intermediates. In a flow system, only small amounts of these materials are present in the reactor at any given time, significantly minimizing risk. nih.gov

Scalability and Automation : Once a reaction is optimized in a flow system, production can be scaled up by simply running the system for a longer duration or by using parallel reactors. neuroquantology.com Integration with online analytics and automation allows for real-time monitoring and optimization. researchgate.netresearchgate.net

While specific patented flow syntheses for this compound may not be widely published, the principles are readily applicable to many of the key transformations involved, such as olefination, reduction, and functional group interconversions. researchgate.net

Advanced Analytical and Spectroscopic Characterization in 1 Pentadecen 3 Ol Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is indispensable for analyzing volatile and semi-volatile organic compounds like 1-Pentadecen-3-ol, enabling both qualitative identification and quantitative determination.

Methodological Optimizations for Complex Mixture Resolution

Analyzing this compound within complex mixtures, such as those found in biological or environmental samples, often necessitates optimized GC-MS methodologies. Key parameters requiring careful tuning include:

Column Selection: Capillary columns with stationary phases suitable for separating alcohols and unsaturated compounds are essential. Polarity and film thickness of the stationary phase influence retention times and resolution.

Temperature Programming: A well-defined temperature gradient is critical to elute the compound efficiently while separating it from co-eluting matrix components. For unsaturated alcohols, specific temperature ramp rates can improve peak shape and resolution chromatographyonline.comresearchgate.netfrontiersin.org.

Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or hydrogen) impacts separation efficiency and analysis time. Flow rates are typically adjusted based on column dimensions and detector requirements, often maintained below 2.0 ml/min for MS detectors creative-proteomics.com.

Ionization Energy and Mass Range: Electron ionization (EI) is commonly used. Adjusting the ionization energy can influence fragmentation patterns, aiding in identification. The mass range scanned is typically set to cover the expected molecular ion and characteristic fragments chromatographyonline.comresearchgate.netbotanyjournals.com.

Sample Introduction: Techniques like headspace sampling or Solid-Phase Microextraction (SPME) can be employed for volatile organic compound (VOC) analysis, especially from complex matrices, requiring optimization of incubation time, temperature, and fiber type frontiersin.orgnih.govmdpi.com.

Application in Volatile Organic Compound Profiling of Biological Samples

GC-MS is widely applied in volatile organic compound (VOC) profiling of biological samples, including breath, urine, and tissue extracts. Unsaturated alcohols, such as this compound, can be present as biomarkers or metabolic products. For instance, GC-MS has been instrumental in identifying various classes of VOCs, including alcohols, in biological matrices for disease diagnostics or understanding metabolic processes nih.govmdpi.comfrontiersin.orgresearchgate.net. While specific studies on this compound in biological VOC profiles may be limited, the general methodology allows for its detection and quantification if present. The characteristic fragmentation patterns of unsaturated alcohols can be matched against spectral libraries for identification libretexts.orgwhitman.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the presence of functional groups.

¹H NMR: The ¹H NMR spectrum of this compound (CH₂=CH-CH(OH)-(CH₂)₁₁-CH₃) would exhibit characteristic signals:

Vinylic Protons: Signals around 4.9-6.1 ppm for the CH₂=CH- moiety. The terminal methylene (B1212753) protons (CH₂=) typically appear as a multiplet around 4.9-5.2 ppm, and the vinylic methine proton (=CH-) as a multiplet around 5.5-6.0 ppm chemicalbook.comcsustan.edulibretexts.org.

Methine Proton (α to OH): The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to resonate in the range of 3.5-4.5 ppm, often appearing as a multiplet due to coupling with adjacent protons libretexts.orgorgchemboulder.com.

Hydroxyl Proton (-OH): A broad singlet, typically resonating between 1-5 ppm, which can exchange with deuterium (B1214612) (D₂O) and its position is concentration and solvent dependent libretexts.orgorgchemboulder.com.

Alkyl Chain Protons: The long aliphatic chain (-CH₂-)₁₁ will produce numerous overlapping signals in the 1.2-1.5 ppm region.

Methyl Protons: The terminal methyl group (-CH₃) will appear as a triplet around 0.8-1.0 ppm, coupled to the adjacent methylene group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon backbone:

Vinylic Carbons: The C=C carbons are expected in the 110-145 ppm range. The terminal methylene carbon (CH₂=) typically resonates around 110-120 ppm, while the vinylic methine carbon (=CH-) appears around 130-145 ppm oregonstate.eduoregonstate.eduweebly.com.

Methine Carbon (α to OH): The carbon bearing the hydroxyl group (-CH(OH)-) is deshielded by the oxygen and typically resonates in the 60-80 ppm range oregonstate.eduoregonstate.eduweebly.com.

Alkyl Carbons: The aliphatic carbons of the chain will appear in the 20-35 ppm range oregonstate.eduoregonstate.eduweebly.com.

Methyl Carbon: The terminal methyl carbon (-CH₃) will resonate in the 10-20 ppm range oregonstate.eduoregonstate.eduweebly.com.

Stereochemical Elucidation: For chiral centers, NMR can be used with chiral derivatizing agents (CDAs) to determine absolute stereochemistry. While this compound has a chiral center at C3, specific stereochemical assignments would require derivatization and detailed analysis, as described for other chiral alcohols csustan.edunih.govosti.govacs.org.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

IR spectroscopy is highly effective for identifying the functional groups present in this compound. The characteristic absorption bands are:

O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group, often broadened by hydrogen bonding chemicalbook.comorgchemboulder.comresearchgate.netpdx.edulibretexts.orguc.edu.

C=C Stretch: A medium to weak absorption band typically found between 1620-1680 cm⁻¹, characteristic of the alkene double bond chemicalbook.comorgchemboulder.compdx.eduuc.edursc.org.

=C-H Stretch: Absorption bands in the 3020-3100 cm⁻¹ region, signifying the presence of hydrogen atoms attached to a double bond orgchemboulder.compdx.eduuc.edursc.org.

C-O Stretch: A strong absorption band in the 1000-1300 cm⁻¹ range, corresponding to the C-O single bond in the alcohol functional group chemicalbook.compdx.eduuc.edu.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H | 3200-3600 | Strong, Broad |

| Alkene | C=C | 1620-1680 | Medium to Weak |

| Vinylic | =C-H | 3020-3100 | Medium |

| Alcohol | C-O | 1000-1300 | Strong |

Integration of Chromatographic and Spectroscopic Data for Enhanced Confidence in Identification

A robust identification of this compound is achieved by integrating data from multiple analytical techniques. GC-MS provides separation and a mass spectrum, which can be compared to libraries for preliminary identification and provides fragmentation patterns characteristic of alcohols and alkenes libretexts.orgwhitman.edupdvpmtasgaon.edu.inwhitman.edu. IR spectroscopy confirms the presence of key functional groups (OH, C=C, =C-H) through their specific absorption bands chemicalbook.comorgchemboulder.compdx.edursc.org. ¹H and ¹³C NMR spectroscopy then provide definitive structural elucidation, confirming the carbon skeleton, the position of the double bond, the location of the hydroxyl group, and the length of the alkyl chain. Combining these datasets significantly increases the confidence in the identification and structural assignment of this compound.

Computational Chemistry and Molecular Modeling for Predictive Analysis and Interaction Studies

Computational chemistry plays a vital role in modern analytical research by complementing experimental data. Methods such as Density Functional Theory (DFT) and molecular modeling can be employed to:

Predict Spectroscopic Properties: Computational tools can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, aiding in the assignment of experimental spectra and confirming structural hypotheses oregonstate.eduweebly.comosti.govacs.orgresearchgate.netrsc.orgrsc.orgresearchgate.netacs.orgsapub.orgresearchgate.net. Machine learning approaches are also emerging for accurate prediction of NMR chemical shifts nih.gov.

Elucidate Fragmentation Pathways: Quantum chemical calculations can help understand and predict the fragmentation patterns observed in mass spectrometry, providing deeper insight into the molecule's structure and stability libretexts.orgwhitman.edupdvpmtasgaon.edu.inwhitman.edu.

Model Molecular Interactions: Molecular modeling can simulate how this compound interacts with other molecules or its environment, which is relevant for understanding its behavior in biological systems or chemical reactions.

By employing these computational methods, researchers can gain a more profound understanding of this compound's properties and behavior, often guiding experimental design and interpretation.

Future Research Directions and Translational Perspectives for 1 Pentadecen 3 Ol

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the natural biosynthesis of 1-Pentadecen-3-ol is crucial for developing sustainable production methods and for gaining insights into its biological roles. While general pathways for fatty alcohol production in microorganisms and insects are known, specific pathways for this compound remain largely uncharacterized. Future research should focus on identifying and isolating the specific enzymes involved in its synthesis, such as fatty acyl-CoA reductases (FARs) and desaturases, which are known to be involved in the production of similar unsaturated fatty alcohols used as insect pheromones frontiersin.orguochb.cznih.govgoogle.com. Elucidating the genetic and enzymatic machinery responsible for introducing the double bond at the C1 position and the hydroxyl group at the C3 position would enable the application of metabolic engineering and synthetic biology approaches. This could involve screening diverse microbial or insect species for novel enzymes with specific activities or engineering existing pathways in model organisms like Saccharomyces cerevisiae or Yarrowia lipolytica frontiersin.orgaimspress.comnrel.govnih.govfrontiersin.org. The identification and characterization of these enzymes could pave the way for bio-based production of this compound from renewable feedstocks.

Development of Sustainable and Scalable Synthetic Production Routes

The current methods for synthesizing long-chain unsaturated alcohols can be complex and may involve harsh chemical conditions. Future research should prioritize the development of greener, more efficient, and scalable synthetic routes for this compound. This could involve exploring novel catalytic methods, including chemoenzymatic approaches that combine the specificity of enzymes with the efficiency of chemical transformations nih.govmdpi.comacs.orgacsgcipr.org. For instance, biocatalytic reduction of corresponding unsaturated aldehydes or ketones using engineered enzymes could offer a stereoselective and environmentally friendly alternative to traditional chemical synthesis. Furthermore, optimizing existing synthetic pathways to improve yields, reduce waste, and enhance atom economy will be critical for industrial viability. Investigating continuous flow chemistry techniques could also offer advantages in terms of scalability and process control for the production of this compound.

Targeted Molecular Modifications for Optimized Biological Activities

The biological activities of this compound, particularly its potential role as a semiochemical, could be significantly modulated through targeted molecular modifications. Future research should focus on structure-activity relationship (SAR) studies to identify key structural features responsible for its biological effects. Modifications could include altering the position or configuration (cis/trans) of the double bond, changing the position or stereochemistry of the hydroxyl group, or modifying the carbon chain length. For example, synthesizing positional isomers or stereoisomers of this compound and evaluating their biological activity could reveal critical insights. These modifications might lead to compounds with enhanced efficacy, improved stability, or altered specificity for target organisms, which would be valuable for applications in pest management or other biological contexts.

Applications in Ecologically Sound Pest Management Strategies (e.g., pheromone-based control)

This compound, like many other long-chain unsaturated alcohols, holds significant potential as an insect semiochemical, potentially acting as a pheromone component or precursor frontiersin.orggerli.comontosight.ainih.govgoogle.com. Future research should rigorously investigate its specific role in insect communication, including its attractant or repellent properties, and its involvement in mating, aggregation, or alarm signaling. Identifying the insect species that respond to this compound and characterizing the precise behavioral responses would be a key step. This knowledge can then be translated into the development of novel, ecologically sound pest management strategies. Such strategies could include the design of highly specific pheromone lures for monitoring insect populations, the creation of mating disruption systems to interfere with reproduction, or the development of novel traps. The specificity of pheromone-based control offers a significant advantage over broad-spectrum insecticides, minimizing harm to non-target organisms and reducing environmental impact. Research into the optimal formulation and delivery systems for this compound-based pest control agents will also be crucial for their practical implementation.

Exploration of Novel Bioactive Scaffolds and Therapeutic Potentials

Beyond its potential role in pest management, this compound may possess broader biological activities that warrant further investigation. Its structure, featuring a long aliphatic chain with an alkene and a secondary alcohol, suggests potential interactions with biological membranes and other cellular components oup.comnih.gov. Future research could explore its potential as a scaffold for developing new pharmaceuticals or cosmetic ingredients. For instance, studies on related long-chain fatty alcohols have indicated antimicrobial properties oup.com and potential neurotrophic effects mdpi.com. Investigating the antimicrobial, anti-inflammatory, or other pharmacological activities of this compound and its derivatives could uncover novel therapeutic applications. Furthermore, its amphipathic nature might make it suitable for use in drug delivery systems or as an ingredient in advanced cosmetic formulations, contributing to skin conditioning or emulsion stability ecogreenoleo.comwikipedia.orgcosmeticsinfo.orgplasticsurgerykey.com.

Q & A

Q. How can researchers determine the purity of 1-Pentadecen-3-ol post-synthesis?

- Methodological Answer : Purity assessment requires analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Quantitative analysis via high-performance liquid chromatography (HPLC) with a calibrated standard is recommended. Cross-referencing observed molecular weight (196.3 g/mol, as per SDS data) with theoretical values ensures consistency .

Q. What are the recommended storage conditions for this compound to prevent degradation?

- Methodological Answer : Store in sealed, airtight containers under inert gas (e.g., nitrogen) to minimize oxidation. Maintain a cool, dry environment (4°C or lower for long-term storage) and avoid exposure to light. Regularly monitor for discoloration or precipitation, which may indicate decomposition. Safety data sheets emphasize avoiding moisture and static discharge during handling .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to prevent inhalation of vapors.

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Equip the workspace with emergency eyewash stations and safety showers (per OSHA guidelines).

- Consult multiple safety data sheets (SDS) to reconcile discrepancies; for example, while some SDS note "no known hazards," others warn of toxic fumes during combustion .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer : Design a factorial experiment to test variables:

Q. How can discrepancies in reported solubility parameters of this compound be resolved?

- Methodological Answer : Conduct systematic solubility testing in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures. Compare results with literature values and use Hansen solubility parameters to model interactions. Discrepancies may arise from isomerism or impurities; validate purity via GC-MS before testing .

Q. What experimental strategies are effective in studying the compound’s interactions with lipid bilayers?

- Methodological Answer : Employ Langmuir-Blodgett troughs to measure interfacial tension changes or fluorescence anisotropy to assess membrane fluidity. Use differential scanning calorimetry (DSC) to observe phase transitions in lipid bilayers. Structural analogs (e.g., fluorinated alcohols) can serve as comparative controls .

Q. How can researchers address conflicting toxicity data in prior studies?

- Methodological Answer : Perform dose-response assays (e.g., LD50 in model organisms) under standardized conditions. Cross-validate using in vitro cytotoxicity tests (e.g., MTT assay on human cell lines). Conflicting data may stem from differences in exposure routes (dermal vs. inhalation) or metabolite profiling; include metabolomic screening to identify degradation products .

Methodological Best Practices

- Data Contradiction Analysis : Always cross-reference SDS entries and replicate experiments under identical conditions to isolate variables. For example, conflicting flammability data may require thermogravimetric analysis (TGA) to assess decomposition thresholds .

- Referencing Standards : Cite peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook) while avoiding non-academic sources. Use consistent citation formats (e.g., ACS, APA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.